molecular formula C5H4ClF3O B1399517 1-Trifluoromethylcyclopropane-1-carbonyl chloride CAS No. 848074-36-2

1-Trifluoromethylcyclopropane-1-carbonyl chloride

Cat. No. B1399517
CAS RN: 848074-36-2
M. Wt: 172.53 g/mol
InChI Key: UDPCIPDJGNJPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trifluoromethylcyclopropane-1-carbonyl chloride, also known as TFMCC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMCC is a highly reactive and stable compound that has been used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials. In

Scientific Research Applications

Electrophilic Chlorination and Trifluoromethylation

1-Trifluoromethylcyclopropane-1-carbonyl chloride is utilized in electrophilic chlorination reactions. This process is exclusively facilitated by reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl), which is closely related to 1-Trifluoromethylcyclopropane-1-carbonyl chloride in terms of reactivity under reductive conditions. These reactions are crucial for the synthesis of compounds with C–Cl bonds, offering pathways for the development of enantioselective chlorination techniques (Chachignon, Guyon, & Cahard, 2017).

Oxidation of Cyclopropane-Containing Hydrocarbons

The oxidation of cyclopropane-containing hydrocarbons to cyclopropylketones is another significant application. This reaction represents a direct approach towards the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the principles of atom economy. The review by Sedenkova et al. (2018) systematizes data on the oxidation of cyclopropane-containing compounds and underscores the efficiency of various oxidants in these transformations, thus highlighting the potential utility of 1-Trifluoromethylcyclopropane-1-carbonyl chloride in similar contexts.

Hydroxycarbonylation Reactions

The role of 1-Trifluoromethylcyclopropane-1-carbonyl chloride extends to hydroxycarbonylation reactions, especially in aqueous-organic two-phase systems. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The literature indicates a growing interest in carbonylation reactions under biphasic conditions, suggesting a potential area of application for 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Bertoux, Monflier, Castanet, & Mortreux, 1999).

Intramolecular Reactions of Diazocarbonyl Compounds

1-Trifluoromethylcyclopropane-1-carbonyl chloride may also find applications in the intramolecular reactions of diazocarbonyl compounds. These reactions have been extensively studied for their ability to synthesize complex polycyclic systems and natural products. The versatility of diazocarbonyl compounds in cyclization reactions to form cyclopropanes and other cyclic structures could be enhanced by the unique reactivity of 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Burke & Grieco, 1980).

properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCIPDJGNJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trifluoromethylcyclopropane-1-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Reactant of Route 2
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Trifluoromethylcyclopropane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.